molecular formula C4H5N5 B1315754 3,5-diamino-1H-pyrazole-4-carbonitrile CAS No. 6844-58-2

3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No. B1315754
CAS RN: 6844-58-2
M. Wt: 123.12 g/mol
InChI Key: UKASYLSHAZSEEV-UHFFFAOYSA-N
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Description

3,5-diamino-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H5N5 . It is a nitrogen-rich compound .


Synthesis Analysis

The synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile has been reported in several studies . For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . Another study reported a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro [4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation .


Molecular Structure Analysis

The molecular structure of 3,5-diamino-1H-pyrazole-4-carbonitrile has been analyzed in several studies . The InChI code of the compound is 1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) .


Chemical Reactions Analysis

The chemical reactions involving 3,5-diamino-1H-pyrazole-4-carbonitrile have been studied . For instance, a study reported the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .


Physical And Chemical Properties Analysis

3,5-diamino-1H-pyrazole-4-carbonitrile has a molecular weight of 123.12 . It has a boiling point of 624.5°C at 760 mmHg and a melting point of 169-170°C .

Scientific Research Applications

1. Radical-Mediated C–N Bond Activation

  • Summary of Application : This research focuses on the radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials .
  • Methods of Application : The study describes a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide was used as a radical initiator .
  • Results : The reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4. This compound exhibits promising application in balancing performances and thermal stabilities. The yields were up to 91% .

2. Synthesis of Nitrogen-Rich Energetic Material

  • Summary of Application : The study involves the synthesis of a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole .
  • Methods of Application : The material was synthesized via a one-step reaction from commercially available reagents .
  • Results : The detonation velocity and sensitivity of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole are superior to those of RDX. The material and its supramolecular assembly energetic materials exhibit great thermal stability, suggesting that they are also heat-resistant energetic materials .

3. Anti-Biofilm Agents

  • Summary of Application : 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents .
  • Methods of Application : The study involved screening a collection of 50,000 small-molecule compounds .
  • Results : The study reported a SAR (Structure-Activity Relationship) study based on 60 analogues by examining ways in which the pharmacophore can be further optimized .

4. Synthesis of Pyrazole-4-Carbonitrile Derivatives

  • Summary of Application : This study involves the synthesis of a new series of pyrazole-4-carbonitrile derivatives .
  • Methods of Application : The study describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
  • Results : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

5. Designing and Building of Ring-Fused Pyrazoles

  • Summary of Application : 3(5)-Aminopyrazoles, such as 3,5-diamino-1H-pyrazole-4-carbonitrile, have been extensively used in designing and building of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
  • Methods of Application : The study involved the use of 3(5)-aminopyrazoles as reagents in the synthesis of various ring-fused pyrazoles .
  • Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .

6. Synthesis of Insensitive Energetic Materials

  • Summary of Application : The study involves the synthesis of insensitive energetic materials featuring Z–E isomerism .
  • Methods of Application : The study describes the synthesis of these materials using 3,5-diamino-1H-pyrazole-4-carbonitrile .
  • Results : The synthesized materials show superior thermal robustness and have potential applications as metal-free detonating substances .

7. Synthesis of Functionalized Pyrazole Derivatives

  • Summary of Application : This study involves the synthesis of functionalized pyrazole derivatives due to their diverse biological applications .
  • Methods of Application : The study describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
  • Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .

8. Designing and Building of Ring-Fused Pyrazoles

  • Summary of Application : 3(5)-Aminopyrazoles, such as 3,5-diamino-1H-pyrazole-4-carbonitrile, have been extensively used in designing and building of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
  • Methods of Application : The study involved the use of 3(5)-aminopyrazoles as reagents in the synthesis of various ring-fused pyrazoles .
  • Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .

9. Synthesis of Insensitive Energetic Materials

  • Summary of Application : The study involves the synthesis of insensitive energetic materials featuring Z–E isomerism .
  • Methods of Application : The study describes the synthesis of these materials using 3,5-diamino-1H-pyrazole-4-carbonitrile .
  • Results : The synthesized materials show superior thermal robustness and have potential applications as metal-free detonating substances .

Safety And Hazards

The safety information for 3,5-diamino-1H-pyrazole-4-carbonitrile indicates that it is a dangerous compound. The hazard statements include H301+H311+H331, which suggest toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557327
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diamino-1H-pyrazole-4-carbonitrile

CAS RN

6844-58-2
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
The conversion of isothiazoles into pyrazoles on treatment with hydrazine is investigated. The influence of various C-3, C-4 and C-5 isothiazole substituents and some limitations of this …
Number of citations: 42 www.sciencedirect.com
M Kordian, H Feist, K Peseke - Zeitschrift für Naturforschung B, 2009 - degruyter.com
Reaction of (E)-3-aminomethylene-α-D-erythro-hexopyranosid-2-ulose 5 with substituted 5- aminopyrazoles afforded the pyrano-anellated pyrazolo[1,5-a]pyrimidines 8. The treatment …
Number of citations: 2 www.degruyter.com
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
The hybridization of hits, identified by complementary fragment and high throughput screens, enabled the discovery of the first series of potent inhibitors of mitochondrial branched-chain …
Number of citations: 35 pubs.acs.org
W Bawazir - International Journal of Organic Chemistry, 2020
Number of citations: 3

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